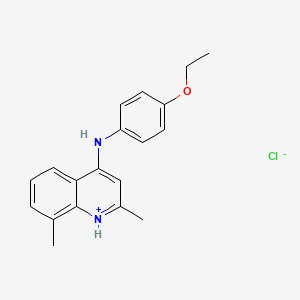
8-Bromo-4-chloro-6-(trifluoromethyl)quinoline
説明
8-Bromo-4-chloro-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrClF3N . It has a molecular weight of 310.5 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline is 1S/C10H4BrClF3N/c11-7-4-5(10(13,14)15)3-6-8(12)1-2-16-9(6)7/h1-4H . This code provides a specific description of the molecule’s structure.科学的研究の応用
Antimicrobial and Antimalarial Agents
Research has shown that derivatives of quinoline, specifically those synthesized from intermediates like 6-bromo-2-chloro-quinolin-3-yl methanol, have significant antimicrobial and antimalarial activities. These compounds were evaluated for their effectiveness against various microorganisms and P. falciparum, demonstrating their potential in treating infectious diseases (Parthasaradhi et al., 2015).
Steric Pressure and Reactivity
The trifluoromethyl group in quinoline derivatives plays a crucial role in the reactivity of these molecules. Studies on compounds like 2-bromo-4-(trifluoromethyl)quinoline have provided insights into the steric pressure exerted by the trifluoromethyl group, affecting how these compounds interact with other chemicals. This has implications for designing more effective synthetic routes in organic chemistry (Schlosser et al., 2006).
Coordination Chemistry and Material Science
The synthesis of ambiphilic molecules, such as 8-(dimesitylboryl)quinoline, demonstrates the application of quinoline derivatives in coordination chemistry and material science. These compounds can form coordination complexes with metals like Cu(I), Ag(I), and Pd(II), which are of interest for developing new materials and catalysis processes (Son et al., 2010).
Photoluminescent Materials
Quinoline derivatives have also been explored for their photoluminescent properties. The synthesis of pincer palladacycles from quinoline compounds, such as 2-pyridinyl-8-quinolinyl-acetylene, has revealed potential applications in the development of photoluminescent materials for electronic and photonic technologies (Consorti et al., 2004).
Safety and Hazards
The compound is associated with several hazard statements, including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline . These factors can include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active.
特性
IUPAC Name |
8-bromo-4-chloro-6-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-5(10(13,14)15)3-6-8(12)1-2-16-9(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUMASXXSSFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253171 | |
| Record name | 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
CAS RN |
1065093-23-3 | |
| Record name | 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065093-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-4-chloro-6-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]butanamide](/img/structure/B1649788.png)

![N-[[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B1649794.png)
![2-[(2-chlorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-1-ium-2-yl]-1,3,4-oxadiazole;chloride](/img/structure/B1649797.png)
![1-(Furan-2-yl)-2-[2-imino-3-(2-piperidin-1-ium-1-ylethyl)benzimidazol-1-yl]ethanol;chloride](/img/structure/B1649798.png)
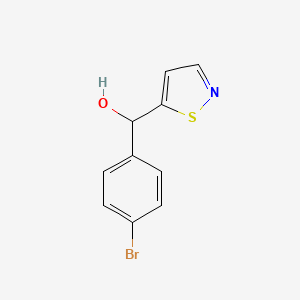
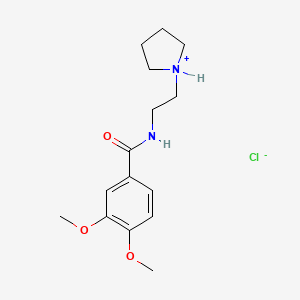
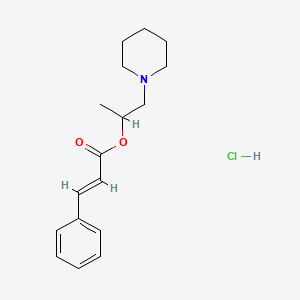
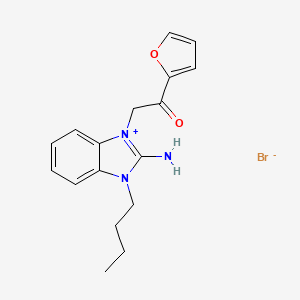

![1-[(2,4-Dichlorophenyl)methyl]pyridin-1-ium-4-amine;chloride](/img/structure/B1649805.png)
![11H-Isoindolo[2,1-a]quinazolin-12-ium-5-amine;bromide](/img/structure/B1649806.png)
![[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl-cyclopentylazanium;chloride](/img/structure/B1649807.png)
